Propyl 3-nitrobenzoate
Description
Propyl 3-nitrobenzoate is an organic ester derived from 3-nitrobenzoic acid and propanol. Its molecular structure consists of a nitro (-NO₂) substituent at the third position of the benzene ring, esterified with a propyl group. This compound is characterized by its electron-withdrawing nitro group, which significantly influences its chemical reactivity, solubility, and applications. This compound is likely utilized as an intermediate in pharmaceuticals, agrochemicals, or materials science, where its nitro group may facilitate further functionalization or act as a directing group in electrophilic substitution reactions.
Properties
IUPAC Name |
propyl 3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-6-15-10(12)8-4-3-5-9(7-8)11(13)14/h3-5,7H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLNRIROLBHRDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propyl 3-nitrobenzoate typically involves a multi-step process:
Friedel-Crafts Acylation: The initial step involves the acylation of benzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form propylbenzene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Propyl 3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the propyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products:
Reduction: Propyl 3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Propyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studies have explored its potential as a precursor for biologically active molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propyl 3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amine, which can then participate in further chemical reactions. The ester group can be hydrolyzed to release benzoic acid and propanol, which can interact with biological pathways .
Comparison with Similar Compounds
Key Findings:
Substituent Effects :
- Nitro Group : Enhances electrophilic reactivity and may reduce solubility in polar solvents compared to hydroxyl or methoxy substituents .
- Chloro Group : Increases lipophilicity and thermal stability, making Propyl 3-chlorobenzoate suitable for material science applications .
- Hydroxy Groups : Propyl 3,4,5-trihydroxybenzoate exhibits high polarity and antioxidant properties, ideal for cosmetic formulations .
Spectroscopic Differences :
- NMR Profiles : this compound’s aromatic protons are expected to resonate downfield (δ 7.5–8.5 ppm) due to the nitro group’s electron-withdrawing effect, similar to aromatic peaks observed in Propyl guaiacol (δ 7.5–8.2 ppm) . The propyl chain’s methylene protons would appear near δ 3.4–4.3 ppm, consistent with analogous esters .
Safety and Handling :
- While specific hazard data for this compound is unavailable, nitroaromatic compounds generally require precautions against explosive tendencies or toxicity. Propyl 3-chlorobenzoate’s safety guidelines recommend using protective equipment and ventilation , which should also apply to nitro derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
